molecular formula C8H9N3S B2504467 5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole CAS No. 866134-14-7

5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole

Cat. No. B2504467
CAS RN: 866134-14-7
M. Wt: 179.24
InChI Key: GKYNUESSPLBUJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds related to 5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole has been explored through various methods. For instance, tricyclic heterocycles such as 5,6-dihydro-4H-benzo[b][1,2,4]triazolo[1,5-d][1,4]diazepinium salts and their free base counterparts were synthesized from tetrahydroquinolines and nitriles using a [3+2]-cycloaddition reaction followed by a ring-expansion rearrangement . Similarly, the reaction of dianions generated from 1-vinylbenzotriazole with diketones and isocyanates led to the formation of various triazolo-fused ring systems . Additionally, the condensation of 3-aryl-5-thio-1,2,4-4H-triazoles with 2-bromodimedone in a one-step synthesis or through thermal dehydration produced 2-aryl-6,6-dimethyl-8-oxo-5,6,7,8-tetrahydro-1,2,4-4H-triazolo[3,2-b]benzothiazoles .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized and confirmed through various analytical techniques. The tricyclic 1,2,4-triazole-fused 1,4-benzodiazepines were characterized after the phenyl substituent migration and ring expansion . The novel tetracyclic skeletons such as 7,8,9,10-tetrahydrothiazolo[5,4-a]acridine and 1,2,3,4-tetrahydro-12H-benzothiazolo[2,3-b]quinazolin-12-one were also unambiguously characterized, indicating successful synthesis of these complex molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse and include cycloaddition, rearrangement, condensation, and dehydration reactions. The [3+2]-cycloaddition and subsequent rearrangement were key in forming the tricyclic heterocycles . The lithiation and subsequent reactions with diketones and isocyanates were crucial for the formation of the triazolo-fused ring systems . Condensation reactions were employed in the synthesis of 2-aryl-6,6-dimethyl-8-oxo-5,6,7,8-tetrahydro-1,2,4-4H-triazolo[3,2-b]benzothiazoles, and their dehydration yielded the final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not extensively discussed in the provided papers. However, it is noted that the antibacterial screening of selected compounds against Escherichia coli and Staphylococcus aureus did not yield encouraging results, suggesting limited antibacterial activity for these specific derivatives . The regioselective synthesis of 8-hydroxy-3-sulfanyl-7-undecyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazole-6,9-dione and its derivatives indicates the potential for further functionalization and exploration of their properties .

Scientific Research Applications

Benzothiazoles: A Versatile Pharmacophore

Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. Their structural simplicity and the ease of synthesis make them attractive scaffolds for developing new therapeutic agents. Studies have demonstrated the potential of benzothiazoles in treating various diseases, notably cancer, through mechanisms such as tyrosine kinase inhibition and apoptosis induction (Kamal et al., 2015; Ahmed et al., 2012).

Triazole Derivatives: Potent Antimicrobial Agents

Triazole derivatives are celebrated for their potent antimicrobial properties, particularly against resistant strains of bacteria and fungi. The structural versatility of triazoles allows for the development of compounds with dual or multiple mechanisms of action, enhancing their efficacy as antibacterial and antifungal agents. Notable examples include triazole-cephalosporin hybrids and triazole-oxazolidinone hybrids, which have shown promising results in clinical applications (Li & Zhang, 2021; Emami et al., 2022).

Anticancer Potential

The anticancer potential of benzothiazole derivatives has been a subject of significant interest. These compounds have been found to possess a variety of mechanisms that contribute to their anticancer activity, such as inhibition of cell proliferation and induction of apoptosis in cancer cells. The structural activity relationship (SAR) studies have provided insights into how modifications to the benzothiazole core can enhance its therapeutic efficacy against different types of cancers (Pathak et al., 2019).

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-2-4-7-6(3-1)11-8(12-7)9-5-10-11/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYNUESSPLBUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=NC=N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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